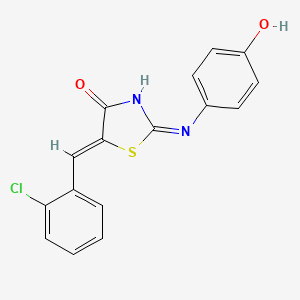

(2Z,5Z)-5-(2-chlorobenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one

Description

The compound (2Z,5Z)-5-(2-chlorobenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one is a thiazolidin-4-one derivative characterized by:

- Position 5: A 2-chlorobenzylidene group (Z-configuration).

- Position 2: A 4-hydroxyphenylimino substituent (Z-configuration). The Z stereochemistry at both double bonds is critical for maintaining biological activity and molecular interactions .

Properties

IUPAC Name |

(5Z)-5-[(2-chlorophenyl)methylidene]-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2O2S/c17-13-4-2-1-3-10(13)9-14-15(21)19-16(22-14)18-11-5-7-12(20)8-6-11/h1-9,20H,(H,18,19,21)/b14-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZLLRDXISMLWFO-ZROIWOOFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)O)S2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)O)S2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5Z)-5-(2-chlorobenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one typically involves a multi-step process:

Formation of Thiazolidinone Ring: The initial step involves the cyclization of a thiourea derivative with an α-haloketone to form the thiazolidinone ring.

Schiff Base Formation: The thiazolidinone intermediate is then reacted with 4-hydroxybenzaldehyde to form a Schiff base.

Benzylidene Formation: Finally, the Schiff base undergoes a condensation reaction with 2-chlorobenzaldehyde to yield the target compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

a) Modification of the Exocyclic Double Bond

The Z-configured C5=C benzylidene bond undergoes stereoselective reactions:

-

Bromination : Electrophilic addition of bromine yields dibrominated derivatives, retaining the thiazolidinone core .

-

Dehydrogenation : Oxidative conditions (e.g., DDQ) convert the thiazolidinone to a thiazole analog .

b) Reactivity of the Imino Group

The (4-hydroxyphenyl)imino group participates in:

-

Acid-Catalyzed Hydrolysis : Forms 4-hydroxybenzaldehyde and regenerates the primary amine under strong acidic conditions .

-

Reductive Amination : Hydrogenation with Pd/C yields a secondary amine derivative .

Cycloaddition and Heterocyclization

The compound serves as a precursor for fused heterocycles:

-

[3+2] Cycloaddition : Reacts with nitrile oxides to form isoxazoline-thiazolidinone hybrids, enhancing biological activity .

-

Thiazolo[3,2-a]pyridine Formation : Intramolecular cyclization under basic conditions generates tricyclic structures .

Biological Interaction-Driven Reactions

The compound exhibits targeted reactivity in biological systems:

-

Enzyme Inhibition : Forms hydrogen bonds with catalytic residues (e.g., in PTP1B phosphatase) via the 4-hydroxyphenyl group, confirmed by molecular docking .

-

Receptor Binding : The chlorobenzylidene moiety interacts hydrophobically with ATP-binding pockets in kinases .

Catalytic and Solvent Effects

-

Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 20 minutes vs. 12 hours) .

-

Green Solvents : Ethanol/water mixtures improve yields (85–92%) compared to DMF (70–78%) .

Comparative Reactivity with Analogs

| Reaction | This Compound | 5-Benzylidene Analogs |

|---|---|---|

| Bromination | Dibromination at C5=C | Monobromination |

| Anticonvulsant Activity | IC₅₀ = 6.09 μM (PTP1B) | IC₅₀ = 12.7 μM (PTP1B) |

| Solubility in PBS | 0.8 mg/mL | 1.2 mg/mL |

Stability and Degradation

Scientific Research Applications

Antimicrobial Activity

Thiazolidinone derivatives have been extensively studied for their antimicrobial properties. Research indicates that (2Z,5Z)-5-(2-chlorobenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one exhibits significant antimicrobial activity against various pathogens. For instance, studies have shown that related thiazolidinone compounds demonstrate effective inhibition against Gram-positive bacteria, with minimal inhibitory concentration (MIC) values ranging from 2 to 16 μg/mL . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

The anticancer potential of thiazolidinone derivatives has also been a focal point of research. The compound has shown promising results in inhibiting the proliferation of cancer cells in vitro. A study focusing on similar thiazolidinones reported selective cytotoxic activities against various cancer cell lines, including HeLa and K562 cells, with IC50 values indicating significant potency compared to standard chemotherapeutics like cisplatin . The mechanism of action involves inducing apoptosis in cancer cells through both intrinsic and extrinsic pathways, making it a candidate for further development as an anticancer agent.

Anticonvulsant Activity

The anticonvulsant effects of thiazolidinone derivatives have been explored in several studies. For example, compounds similar to this compound have been evaluated for their ability to protect against seizures in animal models. Results indicate that certain derivatives exhibit significant anticonvulsant activity at doses that are well-tolerated . The underlying pharmacological mechanism is thought to involve modulation of sodium channels and enhancement of GABAergic transmission.

Structural Insights and Synthesis

The synthesis of this compound typically involves the condensation of appropriate aldehydes with thiazolidine-2,4-dione derivatives under controlled conditions. Spectroscopic techniques such as IR, NMR, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Studies and Research Findings

Several studies have documented the efficacy of thiazolidinone derivatives in clinical and laboratory settings:

Mechanism of Action

The mechanism of action of (2Z,5Z)-5-(2-chlorobenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one involves several molecular targets and pathways:

Antimicrobial Activity: It disrupts bacterial cell wall synthesis and interferes with microbial DNA replication.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting key signaling pathways involved in cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Table 1: Substituent Variations and Key Properties

Key Observations :

Electron-Withdrawing vs. Electron-Donating Groups: The 2-chloro group (target compound, 6j) enhances electrophilicity and binding affinity compared to 4-chloro (7l) or 4-methoxy (J19) substituents . The 4-hydroxyphenylimino group in the target compound improves solubility via hydrogen bonding, contrasting with the lipophilic 4-nitrophenylamino group in 6j .

Stereochemical Influence :

Physicochemical and Computational Insights

Thermal Stability :

- Derivatives like 7l (Ev4) exhibit high melting points (>300°C), attributed to strong intermolecular forces (e.g., hydrogen bonds, π-π stacking). The target compound’s hydroxyl group may reduce thermal stability slightly but improve solubility .

Hirshfeld Surface Analysis :

- For a nitro-substituted analog (Ev10), H⋯O interactions constituted 35.8% of surface contacts. The target compound’s hydroxyl group is expected to increase H-bonding contributions, influencing crystal packing and bioavailability .

Biological Activity

(2Z,5Z)-5-(2-chlorobenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazolidinones are a class of compounds known for their diverse pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various disease models, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a thiazolidine ring system substituted with a chlorobenzylidene and a hydroxyphenyl imine group. This unique structure contributes to its biological activity by facilitating interactions with various biological targets.

Anticancer Activity

Thiazolidinone derivatives have been extensively studied for their anticancer properties. Research indicates that compounds within this class can induce apoptosis in cancer cells through multiple pathways, including the inhibition of protein tyrosine phosphatases and modulation of cell cycle regulators.

- Cytotoxicity : Studies have shown that thiazolidinone derivatives exhibit selective cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound demonstrated IC50 values ranging from 8.5 μM to 25 μM against K562 and HeLa cells, indicating significant anticancer potential compared to standard chemotherapeutics like cisplatin .

- Mechanisms of Action : The anticancer effects are attributed to the induction of apoptosis via intrinsic and extrinsic pathways. For example, studies revealed that these compounds could activate caspase cascades and inhibit anti-apoptotic proteins such as Bcl-2 .

Anti-inflammatory Activity

Thiazolidinones have also been recognized for their anti-inflammatory effects. The compound may exert these effects by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response.

- Cytokine Inhibition : Research has shown that thiazolidinone derivatives can reduce levels of TNF-α and IL-6 in vitro, which are critical mediators of inflammation .

Antimicrobial Properties

The antimicrobial activity of thiazolidinones has been documented against both Gram-positive and Gram-negative bacteria.

- In vitro Studies : Compounds similar to this compound have shown effective inhibition against various bacterial strains, with some derivatives exhibiting minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinone derivatives is significantly influenced by their structural features. Modifications at specific positions on the thiazolidine ring can enhance or diminish activity.

| Structural Modification | Effect on Activity |

|---|---|

| Chlorine substitution | Increases cytotoxicity |

| Hydroxy group | Enhances anti-inflammatory effects |

| Benzylidene moiety | Improves antimicrobial potency |

Case Studies

- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various thiazolidinone derivatives on cancer cell lines, demonstrating that modifications at the 5-position significantly impacted their IC50 values against K562 cells (IC50 = 8.5 μM) compared to standard treatments .

- Anti-inflammatory Mechanism : Another investigation into the anti-inflammatory properties revealed that thiazolidinone derivatives could effectively reduce inflammation markers in human granulosa cells, suggesting potential therapeutic applications in inflammatory diseases .

Q & A

Q. What are the recommended synthetic routes for (2Z,5Z)-5-(2-chlorobenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one?

The synthesis typically involves a two-step process :

- Step 1 : Condensation of 2-chlorobenzaldehyde with 4-hydroxyaniline to form a Schiff base intermediate.

- Step 2 : Cyclization with thiourea or ammonium thiocyanate under acidic conditions (e.g., acetic acid) to construct the thiazolidin-4-one ring.

Key parameters include reflux time (6–8 hours), stoichiometric ratios (1:1 aldehyde:amine), and purification via recrystallization (DMF/ethanol mixtures) .

Q. How is the compound characterized using spectroscopic techniques?

- NMR : NMR confirms the Z-configuration of benzylidene and imino groups via coupling constants (e.g., for olefinic protons). NMR identifies carbonyl (C=O, ~170 ppm) and imino (C=N, ~160 ppm) signals .

- IR : Stretching vibrations for C=O (~1680 cm), C=N (~1590 cm), and phenolic O-H (~3200 cm) .

- UV-Vis : Absorption bands at 250–300 nm (π→π* transitions) and 350–400 nm (n→π*) correlate with conjugation in the arylidene system .

Q. What are the key structural features influencing bioactivity?

- 2-Chlorobenzylidene : Enhances lipophilicity and membrane penetration, critical for antimicrobial activity .

- 4-Hydroxyphenylimino : Hydrogen-bonding capability improves interactions with biological targets (e.g., enzyme active sites) .

- Thiazolidin-4-one core : The sulfur atom and conjugated system contribute to redox-modulating properties, relevant to antioxidant and anticancer effects .

Advanced Research Questions

Q. How can researchers optimize synthesis yield and purity?

- Microwave-assisted synthesis : Reduces reaction time (30–50 minutes vs. 6 hours) and improves yield (85–96%) by enhancing reaction kinetics .

- Catalysts : Use of anhydrous sodium acetate or triethylamine minimizes side reactions (e.g., hydrolysis of imino groups) .

- Purification : Gradient recrystallization (DMF/ethanol or acetic acid/water) removes unreacted aldehydes and byproducts .

Q. How can computational methods predict the compound’s reactivity and interactions?

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and stability of tautomeric forms. For example, the Z,Z-configuration is energetically favored over E,Z due to reduced steric hindrance .

- Molecular Docking : Simulate binding to targets like EGFR kinase (anticancer) or CYP450 (metabolism). The 2-chloro substituent shows strong hydrophobic interactions in kinase active sites .

Q. How to design assays for evaluating anticancer activity?

- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC values compared to doxorubicin .

- Apoptosis markers : Measure caspase-3/7 activation and mitochondrial membrane potential (JC-1 staining) to confirm mechanism .

- Selectivity : Test on non-cancerous cells (e.g., HEK293) to assess therapeutic index .

Q. How to resolve contradictions in reported biological activities?

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replace 2-Cl with 4-OCH) and compare bioactivity. For example, 2-Cl enhances antimicrobial activity but reduces antioxidant capacity compared to methoxy groups .

- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time to minimize inter-study variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.